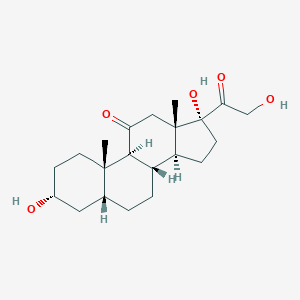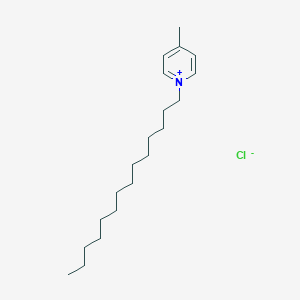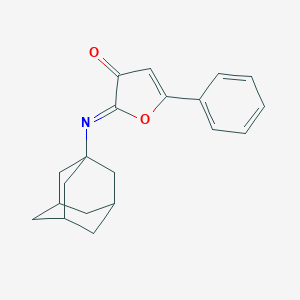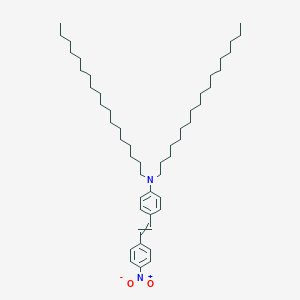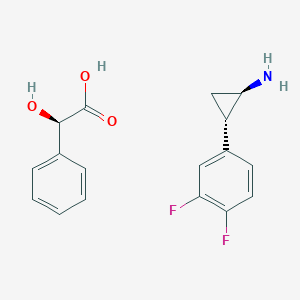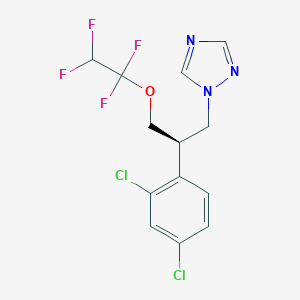
(+)-Tetraconazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Tetraconazole is a fungicide that is used to control various fungal diseases in crops such as wheat, barley, and corn. It is a broad-spectrum fungicide that inhibits the growth of fungi by disrupting their cell membranes. The chemical structure of (+)-Tetraconazole is C19H17Cl2N3O3.
Mécanisme D'action
The mechanism of action of (+)-Tetraconazole involves the inhibition of fungal sterol biosynthesis. It targets the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. By inhibiting this enzyme, (+)-Tetraconazole disrupts the integrity of fungal cell membranes, leading to the death of the fungus.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (+)-Tetraconazole on plants and fungi have been studied extensively. It has been shown to inhibit the growth of various fungal pathogens, including Fusarium graminearum, which causes head blight in wheat. (+)-Tetraconazole has also been shown to increase the yield and quality of crops by reducing the incidence of fungal diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (+)-Tetraconazole in lab experiments is its broad-spectrum activity against various fungal pathogens. It is also relatively easy to synthesize and has a long shelf life. However, one limitation of using (+)-Tetraconazole is its potential toxicity to non-target organisms, including humans and animals. Therefore, caution should be exercised when handling and using this chemical.
Orientations Futures
There are several future directions for research on (+)-Tetraconazole. One area of focus is the development of new fungicides that are more effective and safer than current fungicides. Another area of research is the investigation of the impact of fungicides on soil health and the development of strategies to minimize their negative effects. Additionally, there is a need for more research on the potential long-term effects of fungicides on human health and the environment.
Applications De Recherche Scientifique
(+)-Tetraconazole has several scientific research applications. It is used as a tool to study the mechanism of action of fungicides and to develop new fungicides with improved efficacy and safety. (+)-Tetraconazole has also been used in studies to investigate the effects of fungicides on soil microorganisms and to determine their potential impact on soil health.
Propriétés
Numéro CAS |
131320-41-7 |
|---|---|
Nom du produit |
(+)-Tetraconazole |
Formule moléculaire |
C13H11Cl2F4N3O |
Poids moléculaire |
372.14 g/mol |
Nom IUPAC |
1-[(2R)-2-(2,4-dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl]-1,2,4-triazole |
InChI |
InChI=1S/C13H11Cl2F4N3O/c14-9-1-2-10(11(15)3-9)8(4-22-7-20-6-21-22)5-23-13(18,19)12(16)17/h1-3,6-8,12H,4-5H2/t8-/m1/s1 |
Clé InChI |
LQDARGUHUSPFNL-MRVPVSSYSA-N |
SMILES isomérique |
C1=CC(=C(C=C1Cl)Cl)[C@H](CN2C=NC=N2)COC(C(F)F)(F)F |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=NC=N2)COC(C(F)F)(F)F |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=NC=N2)COC(C(F)F)(F)F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



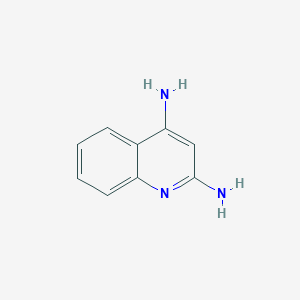
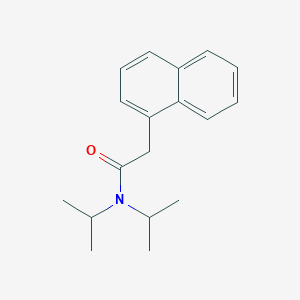
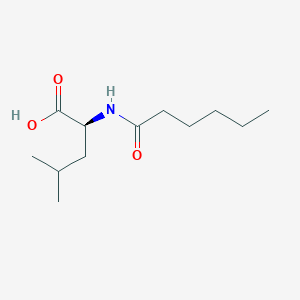
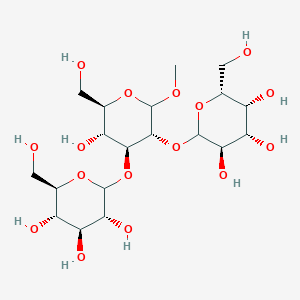
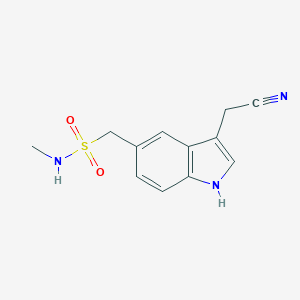
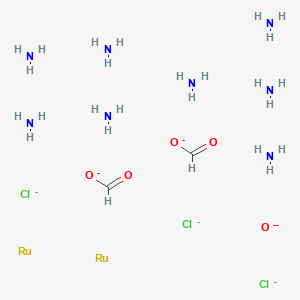
![(5S)-3-Oxo-5-hydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester](/img/structure/B135521.png)
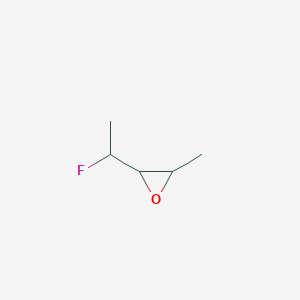
![3,4-Diazabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B135523.png)
